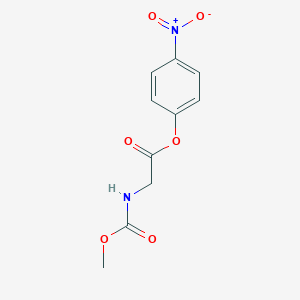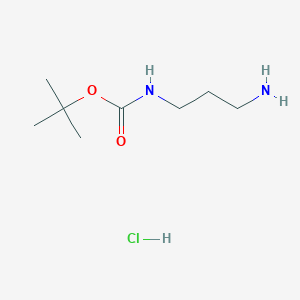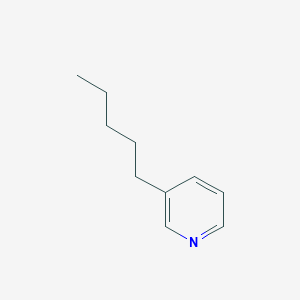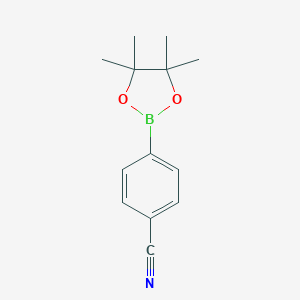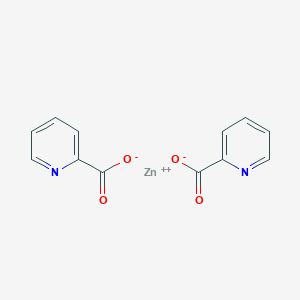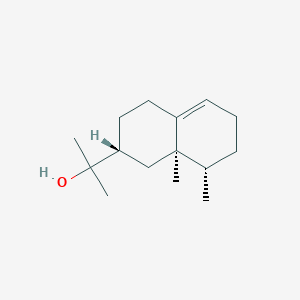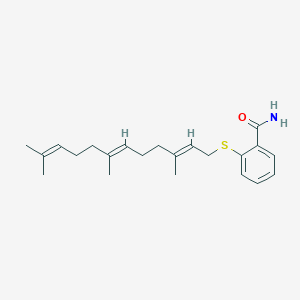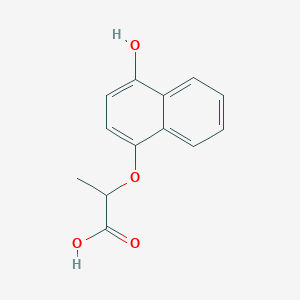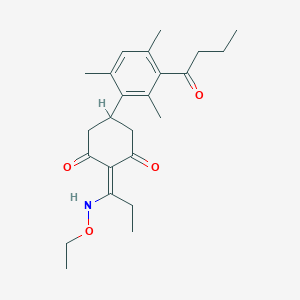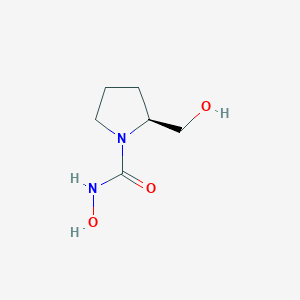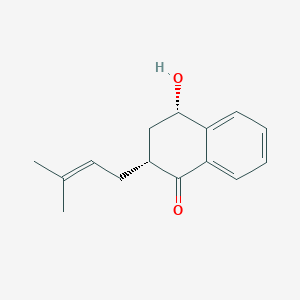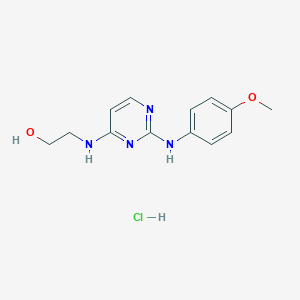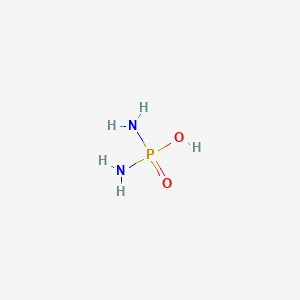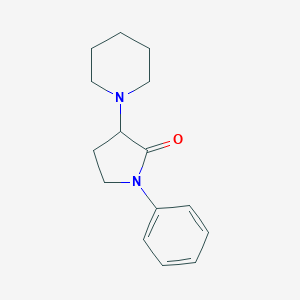![molecular formula C33H40N4O6 B157398 (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone CAS No. 133155-90-5](/img/structure/B157398.png)
(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone, also known as TMC-95A, is a macrocyclic tripeptide that was first isolated from the fermentation broth of Streptomyces sp. TP-A0584 in 1995. It has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa, making it a promising lead compound for the development of anticoagulant and antithrombotic agents.
Wirkmechanismus
The mechanism of action of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is based on its ability to selectively inhibit the activity of serine proteases, which are key enzymes involved in the blood coagulation cascade. By blocking the activity of these enzymes, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone prevents the formation of blood clots and reduces the risk of thrombosis. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to inhibit the activity of other proteases, such as elastase and chymase, which are involved in inflammation and tumor growth.
Biochemische Und Physiologische Effekte
(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa. This activity has been shown to be selective and reversible, with no significant effect on other proteases or enzymes. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to possess anti-inflammatory and anti-tumor properties, which are believed to be mediated by its ability to inhibit the activity of elastase and chymase.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone as a research tool is its potent inhibitory activity against various serine proteases, which makes it a valuable tool for studying the blood coagulation cascade and other protease-mediated processes. However, its complex synthesis and high cost may limit its use in some research settings.
Zukünftige Richtungen
There are several potential future directions for the research and development of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone and its analogs. One direction is the optimization of its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy as a therapeutic agent. Another direction is the exploration of its anti-inflammatory and anti-tumor properties, which may lead to the development of new drugs for the treatment of these diseases. Finally, the synthesis of new analogs of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone with improved activity and selectivity may provide valuable tools for studying protease-mediated processes and for the development of new drugs.
Synthesemethoden
The synthesis of (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone is a complex process that involves multiple steps. The first step is the preparation of the key intermediate, (3S,6S,9S,12R)-3,6-dibenzyl-1,4,7-triazabicyclo[10.3.0]pentadeca-2,5,8,11-tetraene, which is obtained by the condensation of N-benzyl-1,2-diaminobenzene with 2,5-dimethoxytetrahydrofuran in the presence of a Lewis acid catalyst. This intermediate is then transformed into (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone through a series of coupling, oxidation, and deprotection reactions.
Wissenschaftliche Forschungsanwendungen
(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has been extensively studied for its potential applications in the field of anticoagulation and thrombosis prevention. It has been found to exhibit potent inhibitory activity against various serine proteases, including thrombin, trypsin, and factor Xa, which are key enzymes involved in the blood coagulation cascade. In addition, (3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone has also been shown to possess anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs for the treatment of these diseases.
Eigenschaften
CAS-Nummer |
133155-90-5 |
|---|---|
Produktname |
(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
Molekularformel |
C33H40N4O6 |
Molekulargewicht |
531.6 g/mol |
IUPAC-Name |
(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C30H33N3O6/c34-25-16-21(17-26(35)27-18-39-27)28(36)31-22(14-19-8-3-1-4-9-19)29(37)32-23(15-20-10-5-2-6-11-20)30(38)33-13-7-12-24(25)33/h1-6,8-11,21-24,27H,7,12-18H2,(H,31,36)(H,32,37)/t21-,22-,23-,24+,27-/m0/s1 |
InChI-Schlüssel |
LLOKIGWPNVSDGJ-AFBVCZJXSA-N |
Isomerische SMILES |
C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5 |
SMILES |
C1CC2C(=O)CC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CC(=O)C5CO5 |
Kanonische SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5 |
Synonyme |
cyclo((S)-phenylalanyl-phenylalanyl-(R)-prolyl-2-amino-8-oxo-9,10-epoxydecanoyl) trapoxin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



